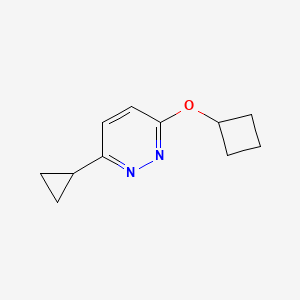

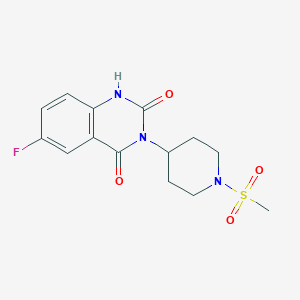

3-Cyclobutoxy-6-cyclopropylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

Research on compounds similar to 3-Cyclobutoxy-6-cyclopropylpyridazine, such as quinolone and naphthyridine derivatives, has shown their significant antibacterial activity against Gram-negative organisms. The structure-activity relationship studies have highlighted the importance of side chains and substituents in enhancing the in vitro activities of these compounds (Sanchez et al., 1988) Quinolone antibacterial agents.

Electrophilic Aminations with Oxaziridines

Oxaziridine derivatives, related to the chemical structure of interest, have been utilized for electrophilic aminations, leading to the synthesis of various biologically relevant compounds including azines, hydrazines, and aminodicarboxylic derivatives. This methodology opens avenues for the development of new drugs and bioactive molecules (Andreae & Schmitz, 1991) ELECTROPHILIC AMINATIONS WITH OXAZIRIDINES.

Antioxidant Activity Studies

Research involving unsaturated ring-fused 1,3-heterocycles, akin to this compound, has demonstrated potential pharmacological applications due to their antioxidant properties. These compounds exhibit significant in vitro and ex vivo antioxidant activity, suggesting their potential as sources of biologically active compounds with health benefits (Firpo et al., 2019) Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines.

Photochemistry and Photolysis Studies

Photolysis studies of compounds structurally related to this compound, such as tetrazolo[1,5-b]pyridazines, have provided insights into the formation of various organic compounds through photochemical reactions. This research contributes to the understanding of photochemical transformations in organic synthesis (Tsuchiya, Arai & Igeta, 1973) Photochemistry. X. Photolysis of Tetrazolo [1, 5-b] pyridazines.

Wirkmechanismus

Target of Action

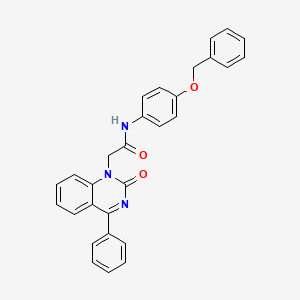

The primary target of 3-Cyclobutoxy-6-cyclopropylpyridazine is the Histamine H3 receptor (H3R) . This receptor is a G protein-coupled receptor mainly expressed in the central nervous system (CNS) and plays a key modulatory role for several neurotransmitters . It acts as an autoreceptor on histaminergic neurons, inhibiting the release and synthesis of histamine .

Mode of Action

This compound interacts with its target, the H3R, by binding to it. The compound’s structure contains a 3-cyclobutoxy linker, which connects an aromatic moiety and a basic amine . This linker has been rigidified, which has proven successful in increasing the affinity of the compound for the H3R .

Biochemical Pathways

It is known that the h3r plays a crucial role in the regulation of neurotransmitter release, including histamine, acetylcholine, dopamine, and norepinephrine . Therefore, it can be inferred that the compound may affect these neurotransmitter systems.

Pharmacokinetics

The 3-cyclobutoxy linker in the compound is a novel and versatile constraint of the classical 3-propoxy linker, which has been shown to improve the pharmacokinetic properties of similar compounds .

Result of Action

The result of the action of this compound is an increase in the affinity for the H3R compared to non-constrained counterparts . This increased affinity could potentially lead to more effective modulation of neurotransmitter release, thereby affecting various physiological functions.

Action Environment

The action environment of this compound is primarily the central nervous system, where the H3R is predominantly expressed . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclobutyloxy-6-cyclopropylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-7-6-10(12-13-11)8-4-5-8/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWOOEZVERZQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986872.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2986873.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986876.png)

![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2986878.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)

![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)